molecular formula C15H13B B3273246 (E)-1-Bromo-4-(4-methylstyryl)benzene CAS No. 58358-52-4

(E)-1-Bromo-4-(4-methylstyryl)benzene

Cat. No.: B3273246
CAS No.: 58358-52-4
M. Wt: 273.17 g/mol
InChI Key: CTMYIJULQXZVJH-VOTSOKGWSA-N
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Description

(E)-1-Bromo-4-(4-methylstyryl)benzene is an organic compound characterized by the presence of a bromine atom and a styryl group attached to a benzene ring. This compound is notable for its applications in organic synthesis and material science due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (E)-1-Bromo-4-(4-methylstyryl)benzene typically involves the Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the desired olefin. The reaction conditions often include the use of a strong base such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) in an aprotic solvent like tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO) .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale Wittig reactions or other olefination techniques such as the Horner-Wadsworth-Emmons reaction. These methods are optimized for high yield and purity, often utilizing continuous flow reactors to enhance reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: (E)-1-Bromo-4-(4-methylstyryl)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

(E)-1-Bromo-4-(4-methylstyryl)benzene has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of (E)-1-Bromo-4-(4-methylstyryl)benzene involves its interaction with various molecular targets through its bromine and styryl functional groups. These interactions can lead to the formation of covalent bonds with nucleophilic sites on target molecules, facilitating various chemical transformations. The pathways involved often include nucleophilic substitution and addition reactions .

Comparison with Similar Compounds

  • (E)-1-Bromo-4-styrylbenzene
  • (E)-1-Bromo-4-(4-methoxystyryl)benzene
  • (E)-1-Bromo-4-(4-chlorostyryl)benzene

Comparison: (E)-1-Bromo-4-(4-methylstyryl)benzene is unique due to the presence of a methyl group on the styryl moiety, which can influence its reactivity and physical properties. Compared to its analogs, this compound may exhibit different steric and electronic effects, impacting its behavior in chemical reactions and its applications in material science .

Properties

IUPAC Name

1-bromo-4-[(E)-2-(4-methylphenyl)ethenyl]benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13Br/c1-12-2-4-13(5-3-12)6-7-14-8-10-15(16)11-9-14/h2-11H,1H3/b7-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTMYIJULQXZVJH-VOTSOKGWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C=CC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)/C=C/C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13Br
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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